molecular formula C10H21NO B13163356 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13163356
M. Wt: 171.28 g/mol
InChI Key: SSIGRDZSCAFDAF-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol is an organic compound with the molecular formula C11H23NO This compound features a cyclobutane ring substituted with an aminobutan-2-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Aminobutan-2-yl Group: This step involves the nucleophilic substitution reaction where an appropriate aminobutan-2-yl precursor reacts with the cyclobutane ring.

    Addition of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or sulfonates are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    1-(1-Aminobutan-2-yl)-2,2-dimethylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.

Uniqueness

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The smaller ring size of cyclobutane results in higher ring strain, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C10H21NO/c1-4-8(7-11)10(12)6-5-9(10,2)3/h8,12H,4-7,11H2,1-3H3

InChI Key

SSIGRDZSCAFDAF-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCC1(C)C)O

Origin of Product

United States

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